Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-
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Overview
Description
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This specific compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyridinylamino carbonyl group. These structural features endow the compound with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluoro and pyridinylamino carbonyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the pyridinylamino carbonyl group.
2-Fluorophenylboronic acid: Similar structure but with the fluoro group in a different position.
Phenylboronic acid: Lacks both the fluoro and pyridinylamino carbonyl groups.
Uniqueness
Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-, is unique due to the presence of both the fluoro and pyridinylamino carbonyl groups. These substituents enhance its reactivity and make it a valuable reagent in various chemical transformations. The combination of these groups also allows for specific interactions with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C12H10BFN2O3 |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
[2-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-7-8(4-5-9(10)13(18)19)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
InChI Key |
BQPASOFWIPLZGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |
Origin of Product |
United States |
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